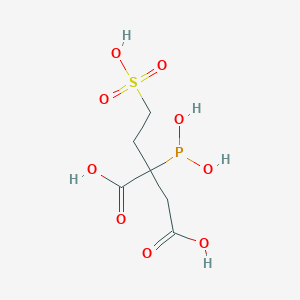
2-(Bromomethyl)-4-methyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-methyl-6-nitrophenol is an organic compound with the molecular formula C8H8BrNO3 This compound is characterized by the presence of a bromomethyl group, a methyl group, and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methyl-6-nitrophenol typically involves the bromination of 4-methyl-6-nitrophenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a suitable solvent like dichloromethane or acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a pipeline reactor with controlled temperature and illumination to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-methyl-6-nitrophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions, such as nitration or sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as concentrated sulfuric acid or nitric acid are used under controlled temperature conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the nitro group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acids.
Reduction: The major product is 2-(Aminomethyl)-4-methyl-6-nitrophenol.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-methyl-6-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: The compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-methyl-6-nitrophenol involves its interaction with biological molecules through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)benzonitrile
Uniqueness
2-(Bromomethyl)-4-methyl-6-nitrophenol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of both a bromomethyl and a nitro group allows for diverse reactivity, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
185062-86-6 |
|---|---|
Formule moléculaire |
C8H8BrNO3 |
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-6(4-9)8(11)7(3-5)10(12)13/h2-3,11H,4H2,1H3 |
Clé InChI |
NXYAZWAFGRMUCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)




![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)

![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)


![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)


![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
